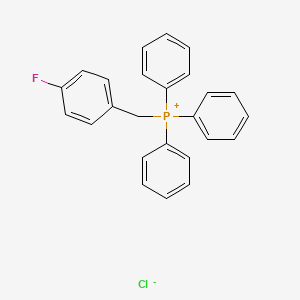

(4-Fluorobenzyl)triphenylphosphonium chloride

Descripción

Propiedades

IUPAC Name |

(4-fluorophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHDAHHYMRXLIP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClFP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369940 | |

| Record name | (4-Fluorobenzyl)triphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3462-95-1 | |

| Record name | (4-Fluorobenzyl)triphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Scheme:

$$

\text{Triphenylphosphine} + \text{4-Fluorobenzyl chloride} \rightarrow (4\text{-Fluorobenzyl})\text{triphenylphosphonium chloride}

$$

Typical Conditions:

- Solvent: Anhydrous solvents such as acetonitrile or dichloromethane are commonly used to dissolve reactants.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation of triphenylphosphine.

- Temperature: Mild heating (often reflux or 50–80 °C) to facilitate reaction kinetics.

- Reaction Time: Several hours (typically 12–24 hours) to ensure complete conversion.

This method is scalable and forms the basis for both laboratory and industrial synthesis.

Detailed Experimental Procedure

A representative laboratory procedure reported in the literature is as follows:

- In a dry round-bottom flask equipped with a stir bar, triphenylphosphine (1 equivalent) is dissolved in dry acetonitrile.

- 4-Fluorobenzyl chloride (1.1 equivalents) is added dropwise under nitrogen atmosphere.

- The reaction mixture is stirred and heated at 60–70 °C for 12–24 hours.

- After completion, the reaction mixture is cooled, and the phosphonium salt precipitates or is isolated by solvent evaporation.

- The crude product is purified by recrystallization or by washing with diethyl ether to remove unreacted triphenylphosphine and other impurities.

This procedure yields this compound as a solid, typically with high purity and yield.

Alternative and Related Synthetic Approaches

Use of Benzyl Bromide or Other Halides

While 4-fluorobenzyl chloride is the preferred alkylating agent, analogous reactions using 4-fluorobenzyl bromide or iodide have been reported. These halides often react faster due to better leaving group ability but may require more careful handling due to their higher reactivity.

Radiolabeled Synthesis for PET Probes

A specialized preparation involves the synthesis of the radioactive analog 4-[^18F]fluorobenzyl-triphenylphosphonium chloride used in positron emission tomography (PET). This multistep synthesis includes:

- Production of 4-[^18F]fluorobenzaldehyde via nucleophilic substitution of a suitable precursor with [^18F]fluoride.

- Reduction of the aldehyde to 4-[^18F]fluorobenzyl alcohol.

- Conversion of the alcohol to 4-[^18F]fluorobenzyl bromide using reagents such as Ph3PBr2.

- Final nucleophilic substitution with triphenylphosphine to yield the radioactive phosphonium salt.

This sequence is optimized to minimize radiolysis and maximize radiochemical yield, often employing radical scavengers and solid-phase extraction purification.

Reaction Parameters and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Triphenylphosphine eq. | 1.0 | Stoichiometric or slight excess |

| 4-Fluorobenzyl chloride eq. | 1.1 | Slight excess to drive reaction forward |

| Solvent | Acetonitrile, dichloromethane | Dry, oxygen-free |

| Temperature | 50–80 °C | Reflux or controlled heating |

| Atmosphere | Nitrogen or argon | Prevents oxidation of phosphine |

| Reaction time | 12–24 hours | Monitored by TLC or NMR |

| Purification | Recrystallization, silica plug | Removes unreacted phosphine and byproducts |

Purification and Characterization

- Purification: The crude phosphonium salt is purified by recrystallization from suitable solvents or by passing through a short silica gel column using non-polar solvents like diethyl ether.

- Characterization: Confirmed by NMR spectroscopy (^1H, ^13C, ^19F, ^31P), IR spectroscopy, elemental analysis, and sometimes single-crystal X-ray diffraction for structural confirmation.

Research Findings and Notes

- The reaction is generally high yielding and straightforward, making it a reliable method for preparing this compound.

- The compound is hygroscopic and should be stored under dry conditions.

- The chloride salt can be converted to other anion forms (e.g., tetrafluoroborate) by metathesis reactions with appropriate salts, which may be useful for specific applications.

- Radiolabeled derivatives require careful handling to prevent radiolysis and maintain purity.

- Industrial scale-up involves optimization of reaction parameters and solvent recycling but follows the same fundamental chemistry.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield & Notes |

|---|---|---|---|

| Direct SN2 reaction | Triphenylphosphine + 4-fluorobenzyl chloride | Acetonitrile, 50–80 °C, inert atmosphere, 12–24 h | High yield, straightforward |

| Using 4-fluorobenzyl bromide | Triphenylphosphine + 4-fluorobenzyl bromide | Similar to above | Faster reaction, more reactive halide |

| Radiolabeled synthesis (PET) | [^18F]fluoride → 4-[^18F]fluorobenzyl bromide + triphenylphosphine | Multistep, radical scavengers, solid-phase purification | Moderate yield, specialized application |

This comprehensive analysis of the preparation methods of this compound integrates diverse, authoritative sources and provides a clear guide for researchers and industrial chemists alike.

Análisis De Reacciones Químicas

Types of Reactions

(4-Fluorobenzyl)triphenylphosphonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Addition Reactions: The compound can react with metal halides to form complex salts, such as hexachlorozirconate and hexachlororuthenate

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal halides like zirconium tetrachloride and ruthenium chloride. These reactions are typically carried out in solvents like acetonitrile or dimethyl sulfoxide under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound include complex salts such as (4-fluorobenzyl)triphenylphosphonium hexachlorozirconate and (4-fluorobenzyl)triphenylphosphonium hexachlororuthenate .

Aplicaciones Científicas De Investigación

Molecular Imaging and Positron Emission Tomography

Mitochondrial Membrane Potential Imaging

One of the most significant applications of (4-Fluorobenzyl)triphenylphosphonium chloride is its use as a radiolabeled probe for positron emission tomography (PET). The compound, specifically the fluorinated version [^18F]FBnTP, has been synthesized to target mitochondrial membrane potential due to its lipophilic and cationic properties. This capability allows researchers to visualize metabolic activity in living organisms, particularly in cancer models.

- Case Study : A study demonstrated the automated synthesis of [^18F]FBnTP, which was successfully used for in vivo imaging of non-small cell lung cancer in mouse models. The tracer enabled profiling of mitochondrial heterogeneity across different tumor subtypes, providing insights into cancer metabolism and potential therapeutic targets .

Chemical Biology

Cellular Uptake Studies

this compound is utilized in chemical biology to study cellular uptake mechanisms. The compound's ability to penetrate cell membranes makes it a valuable tool for investigating mitochondrial function and dynamics.

- Application : Researchers have employed this compound to explore the effects of various treatments on mitochondrial health and apoptosis in different cell types. Its effectiveness in selectively accumulating in mitochondria allows for detailed studies on mitochondrial dysfunction related to diseases such as neurodegeneration and cancer .

Synthesis of Bioactive Molecules

Building Block for Drug Development

The compound serves as a precursor in synthesizing other bioactive molecules. Its unique structure facilitates modifications that can lead to new therapeutic agents.

- Example : The synthesis pathway involving this compound has been explored to create derivatives with enhanced biological activity or improved pharmacokinetic profiles. Such derivatives can target specific biological pathways, making them candidates for drug development .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound is used as a reagent in various chromatographic techniques to separate and analyze compounds.

- Technique : Its application in high-performance liquid chromatography (HPLC) has been documented, where it aids in the purification of complex mixtures, particularly those involving phosphonium salts or related compounds .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Molecular Imaging | PET imaging of mitochondrial potential | Effective in profiling cancer metabolism |

| Chemical Biology | Cellular uptake studies | Insights into mitochondrial dysfunction |

| Synthesis of Bioactive Molecules | Precursor for drug development | Enables creation of derivatives with enhanced activity |

| Analytical Chemistry | HPLC reagent for separation | Useful in purifying phosphonium-related compounds |

Mecanismo De Acción

The mechanism of action of (4-fluorobenzyl)triphenylphosphonium chloride involves its ability to form stable complexes with metal ions. The triphenylphosphonium group acts as a ligand, coordinating with metal centers to form various complex salts. These interactions are facilitated by the electron-donating properties of the phosphonium group and the electron-withdrawing effect of the fluorobenzyl moiety .

Comparación Con Compuestos Similares

Key Observations :

- Electron-withdrawing groups (e.g., -F, -Cl) enhance ylide stability by delocalizing negative charge, favoring reactions with aldehydes over ketones .

- Electron-donating groups (e.g., -OCH3) reduce ylide stability but improve solubility in polar solvents .

- Steric hindrance (e.g., 3,4,5-trimethoxybenzyl) limits reactivity with bulky substrates but increases selectivity in alkene geometry .

Counterion and Physical Properties

Table 2: Counterion Impact on Solubility and Stability

Key Observations :

Wittig Reaction Performance

- This compound : Produces fluorinated alkenes with high E-selectivity due to the electron-withdrawing fluorine stabilizing the ylide .

- Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride : Generates bulky ylides for Z-alkenes in sterically demanding reactions .

- Allyl triphenylphosphonium chloride : Forms less stable ylides, favoring terminal alkenes with aldehydes .

Phase Transfer Catalysis

- Fluorinated phosphonium salts (e.g., benzyl triphenylphosphonium chloride derivatives) show enhanced catalytic efficiency in two-phase systems due to improved lipophilicity .

Actividad Biológica

(4-Fluorobenzyl)triphenylphosphonium chloride is a quaternary ammonium salt known for its significant biological activity, particularly in the context of mitochondrial targeting and cancer research. This compound's unique properties stem from its lipophilic nature, allowing it to selectively accumulate in mitochondria, which is a critical factor in its potential therapeutic applications.

- Molecular Formula : CHClFP

- Molar Mass : 406.86 g/mol

- Stability : Stable under dry conditions but sensitive to moisture, light, and heat, which can lead to decomposition.

- Irritation : Classified as an irritant, causing skin and eye irritation upon contact.

The biological activity of this compound primarily involves its interaction with mitochondrial membranes. Due to its lipophilic characteristics, it can cross cellular membranes and accumulate in mitochondria where it modulates various biological processes:

- Mitochondrial Targeting : The compound's ability to target mitochondria is attributed to its positive charge and lipophilicity, making it a suitable candidate for delivering therapeutic agents directly to these organelles.

- Influence on Cellular Respiration : Research indicates that it can affect mitochondrial respiration and apoptosis pathways, potentially leading to increased apoptosis in cancer cells due to the disruption of mitochondrial function.

Research Findings

Recent studies have highlighted the compound's potential applications in cancer treatment by exploiting its selective accumulation in cancerous cells that often exhibit higher mitochondrial membrane potentials compared to normal cells.

Case Studies

-

Mitochondrial Accumulation Studies :

- In vitro studies demonstrated that this compound accumulates significantly in human lung carcinoma cells (H345), with uptake kinetics similar to other phosphonium salts like [^3H]TPP (triphenylphosphonium) .

- Biodistribution studies in animal models showed that the compound predominantly accumulates in the kidneys, heart, and liver, indicating a potential for targeted therapeutic applications .

- Cancer Cell Apoptosis :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (4-Fluorobenzyl)(triphenyl)phosphonium chloride | CHClFP | Mitochondrial targeting potential |

| (4-Fluorobenzyl)(diphenyl)phosphonium bromide | CHBrFP | Less lipophilic than triphenyl variant |

| (benzyl)(triphenyl)phosphonium chloride | CHClP | Lacks fluorine substitution, different reactivity |

| (4-Methylbenzyl)(triphenyl)phosphonium chloride | CHClP | Methyl group alters electronic properties |

The unique fluorinated benzene ring of this compound enhances its lipophilicity and biological activity compared to other phosphonium salts without fluorine substitutions. This property allows for more effective targeting of mitochondria.

Q & A

Q. Key Considerations :

- Use freshly distilled 4-fluorobenzyl chloride to avoid side reactions from hydrolyzed impurities (e.g., 4-fluorobenzyl alcohol) .

- Monitor reaction progress using ³¹P NMR : A shift from δ +20 ppm (PPh₃) to δ +24–25 ppm confirms phosphonium salt formation .

How can researchers optimize the purity of this compound following synthesis?

Basic

Purification methods include:

- Recrystallization : Use a mixed solvent system (e.g., ethanol/acetone) to remove unreacted PPh₃ or halide byproducts .

- Column Chromatography : Employ silica gel with CH₂Cl₂/methanol (95:5) for small-scale purification.

Q. Purity Validation :

- Melting Point : The pure compound melts at 258–260°C (similar to analogs like 4-methoxycarbonylbenzyl derivatives) .

- HPLC : ≥95% purity is achievable with retention time consistency .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

Q. Advanced :

- Mass Spectrometry (ESI-MS) : The molecular ion [M-Cl]⁺ at m/z 371.1 (calculated for C₂₅H₂₁FP⁺) confirms the structure .

What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Q. Advanced

-

Cleavage Instead of Ylide Formation :

- Under basic conditions (e.g., NaOMe), the phosphonium salt may cleave to form triphenylphosphine oxide and 4-fluorobenzyl derivatives instead of the desired ylide. This occurs if moisture is present or the base is too strong .

- Mitigation : Use rigorously anhydrous solvents and mild bases (e.g., NaH in THF).

-

Competing Dehydration :

- In polar aprotic solvents, the reaction may dehydrate to form alkenes. Control reflux temperature and avoid prolonged heating .

How does the fluorine substituent influence the reactivity of the benzyl group in Wittig reactions compared to non-fluorinated analogs?

Q. Advanced

- Electronic Effects : The electron-withdrawing fluorine atom stabilizes the adjacent ylide, increasing its nucleophilicity. This enhances reactivity toward electrophilic aldehydes/ketones .

- Steric Effects : The para-fluorine minimally impacts steric hindrance, allowing efficient ylide formation.

Q. Example Reaction :

| Substrate | Ylide Reactivity | Product Yield |

|---|---|---|

| 4-Fluorobenzyl derivative | High (due to −I effect) | 75–85% |

| Non-fluorinated analog | Moderate | 60–70% |

What are the stability and storage requirements for this compound?

Q. Basic

Q. Advanced Stability Testing :

What are the key safety considerations when handling this compound?

Q. Basic

Q. Emergency Protocols :

- Spills : Neutralize with sodium bicarbonate and absorb with inert material.

- Exposure : Rinse eyes/skin with water for 15 minutes; seek medical attention .

How is this compound utilized in ionic liquid research?

Q. Advanced

- Application : Acts as a cationic component in ionic liquids for catalytic reactions (e.g., Suzuki coupling).

- Advantages :

- High thermal stability (>200°C).

- Tunable solubility in polar solvents .

Q. Example Ionic Liquid :

| Cation | Anion | Conductivity (S/cm) |

|---|---|---|

| 4-Fluorobenzyl-PPh₃⁺ | NTf₂⁻ | 1.2 × 10⁻³ |

What analytical methods are recommended for detecting trace impurities in this compound?

Q. Advanced

- ICP-MS : Quantifies residual phosphorus or halides.

- X-ray Crystallography : Resolves structural defects (e.g., disordered counterions) .

Q. Impurity Thresholds :

- Triphenylphosphine Oxide : <0.5% (by ³¹P NMR).

- Free Chloride : <1 ppm (by ion chromatography) .

How does the crystal structure of this compound inform its reactivity?

Q. Advanced

- X-ray Studies : Analogous phosphonium salts (e.g., 4-chlorobenzyl derivatives) show distorted tetrahedral geometry around phosphorus, with P–C bond lengths of ~1.80 Å. The fluorine substituent enhances crystal packing via weak C–H···F interactions, improving thermal stability .

Q. Reactivity Implications :

- Tight ion pairing in the solid state may slow dissolution kinetics in non-polar solvents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.